biotinyl-Asp-OH
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Overview
Description
Biotinyl-Asp-OH is a biotinylated derivative of aspartic acid. Biotinylation refers to the process of attaching biotin, a water-soluble B-vitamin, to proteins and other macromolecules. This compound is particularly useful in various biochemical and molecular biology applications due to the strong affinity between biotin and avidin/streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of Fmoc-PEG Biotin NovaTag™ resin, which allows for the incorporation of biotin at a precise location within a peptide chain . The Fmoc group is removed with 20% piperidine, and the peptide is assembled on the support using standard protocols. Cleavage from the resin using standard TFA cocktails affords the C-terminally labeled biotinylated peptide .
Industrial Production Methods
Industrial production of this compound typically involves automated synthesizers that follow the same SPPS protocols. The use of biotin-loaded resins ensures that biotin is an integral part of the linker, providing better solubility and binding properties .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-Asp-OH primarily undergoes biotinylation reactions. These reactions involve the attachment of biotin to specific functional groups on proteins or peptides. Common reagents used in these reactions include Fmoc-Lys(biotin)-OH, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and Fmoc-Glu(biotinyl-PEG)-OH .
Common Reagents and Conditions
Fmoc-PEG Biotin NovaTag™ resin: Used for solid-phase peptide synthesis.
20% Piperidine: Used for Fmoc group removal.
TFA cocktails: Used for cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the biotinylated peptide, which can be used in various biochemical assays and applications .
Scientific Research Applications
Biotinyl-Asp-OH has numerous applications in scientific research:
Immunology and Histochemistry: Used in affinity purification and FRET-based flow cytometry.
Solid-Phase Immunoassays: Utilized for receptor localization and other assays that exploit the high affinity of streptavidin and avidin for biotin.
Protein Research: Employed in enzyme-linked immunosorbent assays (ELISA), western blot analysis, and immunohistochemistry.
Drug Targeting Systems: Used in nonradioactive methods of purification, detection, immobilization, labeling, viral vector-targeting, and drug targeting systems.
Mechanism of Action
The mechanism of action of biotinyl-Asp-OH involves the strong non-covalent interaction between biotin and avidin/streptavidin proteins. This interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, purification, and manipulation in various experimental contexts .
Comparison with Similar Compounds
Biotinyl-Asp-OH can be compared with other biotinylated derivatives such as:
- Fmoc-Lys(biotin)-OH
- Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
- Fmoc-Glu(biotinyl-PEG)-OH
These compounds also involve the attachment of biotin to specific amino acids, but this compound is unique due to its specific use of aspartic acid and the PEG spacer, which reduces steric hindrance and improves biotin binding .
Properties
Molecular Formula |
C14H21N3O6S |
---|---|
Molecular Weight |
359.40 g/mol |
IUPAC Name |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanedioic acid |
InChI |
InChI=1S/C14H21N3O6S/c18-10(15-7(13(21)22)5-11(19)20)4-2-1-3-9-12-8(6-24-9)16-14(23)17-12/h7-9,12H,1-6H2,(H,15,18)(H,19,20)(H,21,22)(H2,16,17,23)/t7-,8-,9-,12-/m0/s1 |
InChI Key |
ZJZWINMBIPQDIR-PEFMBERDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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